molecular formula C17H17N5O2 B2649459 (E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide CAS No. 1421587-63-4

(E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide

Cat. No.: B2649459
CAS No.: 1421587-63-4
M. Wt: 323.356
InChI Key: QULFMEODFSRVCD-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
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Biological Activity

The compound (E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide is a complex organic molecule that combines furan and pyrazole moieties with potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C16H18N4O\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}

This compound features a furan ring and a pyrazole derivative, which are known for their diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the pyrazole moiety in this compound suggests potential cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate cytotoxicity against cervical HeLa and prostate DU 205 cancer cell lines .

Cell LineIC50 (µM)Reference
HeLa15
DU 20520
CaCO-2 (colon)10

Anti-inflammatory Activity

The compound's structure suggests it may inhibit inflammatory pathways. Pyrazole derivatives have been documented to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Antimicrobial Activity

Furan derivatives are known for their antimicrobial properties. The presence of both furan and pyrazole in this compound may enhance its efficacy against various bacterial strains. Studies have reported that similar compounds exhibit broad-spectrum antibacterial activity .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Interference with Cell Signaling : It could disrupt signaling pathways that lead to tumor growth or inflammatory responses.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.

Case Studies

Several studies provide insights into the biological activity of related compounds:

  • Study on Pyrazolo[1,5-a]pyrimidines : This research highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, showcasing significant cytotoxicity against multiple cancer types .
  • Furan Derivatives in Antimicrobial Research : A study focused on furan derivatives demonstrated their effectiveness against various bacterial strains, supporting the antimicrobial potential of compounds containing furan rings .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-11-12(2)21-22(13(11)3)17-18-9-14(10-19-17)20-16(23)7-6-15-5-4-8-24-15/h4-10H,1-3H3,(H,20,23)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULFMEODFSRVCD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C=CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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